
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an amino group attached to the pyrazole ring and an acetamide group linked to a branched alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Amino Group: The amino group can be introduced by reacting the pyrazole with an appropriate amine under basic conditions.
Acetamide Formation: The final step involves the acylation of the amino-substituted pyrazole with an acyl chloride or anhydride to form the acetamide group. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted acetamides.
科学研究应用
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is investigated for its potential use in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often studied using biochemical assays and molecular modeling techniques.
相似化合物的比较
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)acetamide: Lacks the branched alkyl chain, which may affect its solubility and reactivity.
N-(3-Methylbutan-2-yl)acetamide: Does not contain the pyrazole ring, which is crucial for its biological activity.
3-Amino-1h-pyrazole: Lacks the acetamide group, which may influence its chemical properties and applications.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is unique due to the combination of the pyrazole ring, amino group, and acetamide group. This combination imparts specific chemical and biological properties that make it valuable for various applications. The branched alkyl chain further enhances its solubility and reactivity, distinguishing it from other similar compounds.
属性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC 名称 |
2-(3-aminopyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)8(3)12-10(15)6-14-5-4-9(11)13-14/h4-5,7-8H,6H2,1-3H3,(H2,11,13)(H,12,15) |
InChI 键 |
POOVOBJGPRDLDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)NC(=O)CN1C=CC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


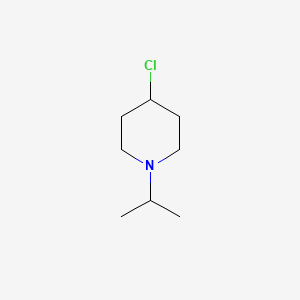
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)



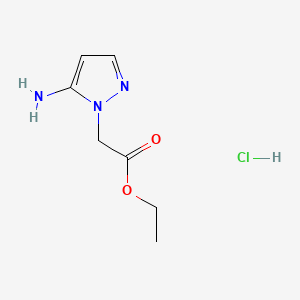
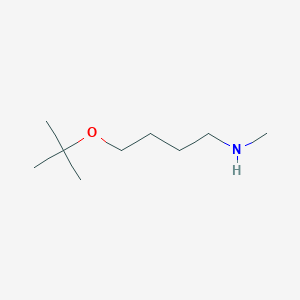
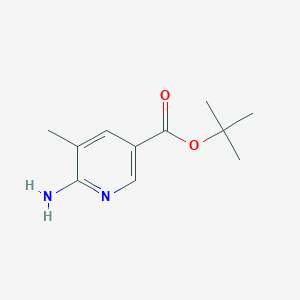
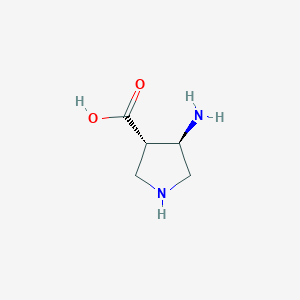
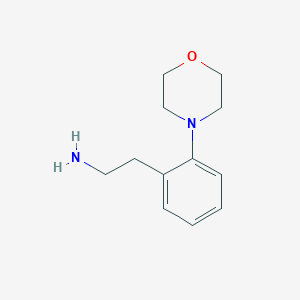
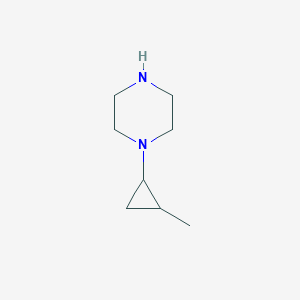
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)
